6-Bromo-2-phenylpyridazin-3(2H)-one is a chemical compound of interest due to its potential therapeutic applications. It belongs to the class of pyridazinones, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound is characterized by the presence of a bromine atom at the sixth position of the pyridazine ring and a phenyl group at the second position.
6-Bromo-2-phenylpyridazin-3(2H)-one can be classified as:
The synthesis of 6-Bromo-2-phenylpyridazin-3(2H)-one typically involves bromination reactions. One common method includes:
The synthesis may also involve:
Key structural data include:
6-Bromo-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
The mechanism of action for 6-Bromo-2-phenylpyridazin-3(2H)-one in biological systems often involves:
Key physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that variations in substituents on the phenyl group can significantly affect both solubility and biological activity.
6-Bromo-2-phenylpyridazin-3(2H)-one has several scientific applications, including:
The systematic IUPAC designation for this heterocyclic compound is 6-Bromo-2-phenylpyridazin-3(2H)-one, reflecting its precise atomic connectivity and functional group arrangement [1]. The name encodes critical structural information: a pyridazinone core (six-membered ring with two adjacent nitrogen atoms) bearing a bromine atom at position 6 and a phenyl substituent at the N-2 position. Its molecular formula is C₁₀H₇BrN₂O, corresponding to a molecular weight of 251.08 g/mol [1] [4]. Alternative chemical names observed in literature include 6-Bromo-2-phenyl-2,3-dihydropyridazin-3-one and 6-Bromo-2-phenyl-3(2H)-pyridazinone, though these are non-IUPAC variants [7].
The compound belongs to the broader N-arylpyridazinone chemical taxonomy, characterized by:
Structurally, X-ray crystallography of analogous compounds reveals:
Property | Value | Measurement Conditions | Source |
---|---|---|---|
CAS Registry Number | 90766-98-6 | - | [1] |
Molecular Weight | 251.08 g/mol | - | [1] [4] |
Density | 1.61 g/cm³ | Room temperature | [7] |
Melting Point | 234-237°C | Capillary method | [7] |
Refractive Index | 1.667 | 20°C, D line | [7] |
SMILES Notation | O=C1C=CC(Br)=NN1C1C=CC=CC=1 | - | [1] |
InChI Key | KVNVMHMUXZOPNX-UHFFFAOYSA-N | - | [1] |
The bromine atom at C-6 serves as both a stereoelectronic modulator (modifying ring electron density via inductive effects) and a synthetic handle for subsequent functionalization through metal-catalyzed cross-coupling reactions. This dual role underpins its utility in medicinal chemistry [2] [7].
The synthesis of halogenated pyridazinones emerged prominently in the 1980s, driven by growing interest in their biological potential. Early routes to 6-bromo-2-phenylpyridazin-3(2H)-one relied on direct bromination of 2-phenylpyridazin-3(2H)-one precursors using bromine in acetic acid or dichloromethane. These methods faced regioselectivity challenges due to competing electrophilic attacks at ring positions 4 and 6, often requiring harsh conditions (80-100°C) that limited functional group compatibility [2] [6].
A pivotal advancement came through multistep sequences starting from mucochloric acid (tetrachloro-4-oxobut-2-enoic acid). As described in pyridazine literature, this approach first condenses mucochloric acid with semicarbazide to form 4,5-dichloropyridazinone intermediates, followed by regioselective bromination and phenylhydrazine displacement [2]:
Mucochloric acid → 4,5-Dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid → Selective bromination at C-6 → N-2 arylation with phenylhydrazine
The 1990s witnessed methodological refinements:
Era | Innovation | Impact |
---|---|---|
1980s | Direct bromination of pyridazinones | Enabled basic structure access; limited regioselectivity |
Early 1990s | Mucochloric acid/semicarbazide routes | Improved regiocontrol; scalable production |
Mid-1990s | 4-Oxobutanoic acid cyclizations | Enhanced substitution flexibility at C-4/C-5 |
2000s | Transition metal-catalyzed functionalization | Exploited C-Br for C-C bond formation |
The strategic value of the C-6 bromine became fully apparent with the rise of palladium-catalyzed cross-coupling in medicinal chemistry. As a halogenated heterocycle, 6-bromo-2-phenylpyridazin-3(2H)-one serves as a platform for:
This synthetic versatility propelled its adoption in programs targeting:
Contemporary access employs traceless solid-phase synthesis (2007), where polymer-supported intermediates enable rapid generation of C-6 diversified libraries via Suzuki coupling, followed by cleavage yielding 4,5-diarylpyridazinones – a process where bromine acts as the key coupling handle [7]. The compound remains a privileged scaffold due to this balance of synthetic tractability and demonstrated bioactivity relevance.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: